Platinum(II) Complex Cytotoxicity: 5-Ethyl vs. 5-Methyl vs. 5-Propyl Substitution
In a study synthesizing and testing platinum(II) complexes of the general formula [Pt(5-alkyl-N-(β-aminoethyl)-2-pyrrolidinone)Cl₂], the ethyl-substituted complex exhibited an LD₅₀ of 125 mg/kg in mice, compared to 175 mg/kg for the methyl analog and 90 mg/kg for the propyl analog, indicating a non-linear alkyl-dependent toxicity profile [1]. The 5-ethyl ligand imparts intermediate lipophilicity that balances cellular uptake and systemic toxicity, demonstrating better tolerability than the propyl derivative and higher potency than the methyl derivative. The unsubstituted analog 1-(2-aminoethyl)-2-pyrrolidinone was not tested as a ligand in this series, limiting direct comparison but underscoring the critical role of the 5-alkyl substituent.
| Evidence Dimension | Acute in vivo toxicity (LD₅₀, mg/kg, mice) |
|---|---|
| Target Compound Data | 125 mg/kg (5-ethyl derivative as Pt complex) |
| Comparator Or Baseline | 175 mg/kg (5-methyl analog); 90 mg/kg (5-propyl analog) |
| Quantified Difference | 28.6% lower toxicity than methyl analog; 38.9% higher tolerability than propyl analog |
| Conditions | Mouse model, intraperitoneal administration, platinum(II) dichloro complexes with bidentate 5-alkyl-N-(β-aminoethyl)-2-pyrrolidinone ligands |
Why This Matters
Procurement of the 5-ethyl variant is justified for researchers seeking a balanced toxicity-efficacy profile in metallodrug development, as alkyl chain length non-linearly modulates in vivo tolerability.
- [1] Bystrenina, V.I., Shebaldova, A.D., Lizak, I.V. et al. Synthesis and biological properties of complexes of platinum(II) and palladium(II) with 5-alkyl-N-(β-aminoethyl)-2-pyrrolidones. Pharm Chem J 16, 55–57 (1982). https://doi.org/10.1007/BF00761613 View Source
